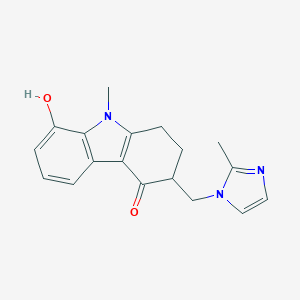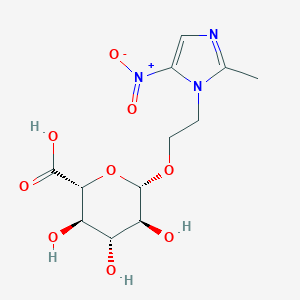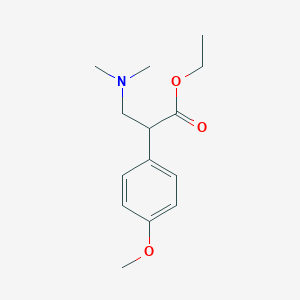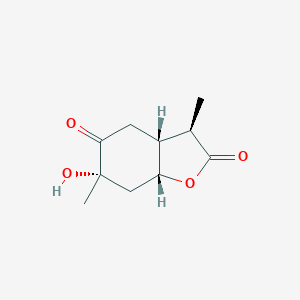
Paeonilactona A
Descripción general
Descripción
Paeonilactone A is a natural product derived from the roots of peony plants, specifically from the species Paeonia lactiflora. It is a monoterpene glycoside that has been studied for its various biological activities, including its potential therapeutic effects. The compound is known for its unique structure and significant pharmacological properties .
Aplicaciones Científicas De Investigación
Paeonilactone A has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other bioactive compounds.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mecanismo De Acción
Target of Action
Paeonilactone A, a natural compound found in Paeonia lactiflora Pall., has been identified to have several primary targets. These include AKT1, EGFR, SRC, MAPK14, NOS3, and KDR . These targets play a crucial role in various biological processes such as angiogenesis, vasoconstriction and relaxation, coagulation, and the migration and proliferation of vascular cells .
Mode of Action
Paeonilactone A interacts with its targets in a way that promotes blood circulation and removes blood stasis . It is thought to improve Blood Stasis Syndrome (BSS) through multiple mechanisms . The exact mode of interaction between Paeonilactone A and its targets is still under investigation.
Biochemical Pathways
Paeonilactone A affects several biochemical pathways. It is thought to be involved in angiogenesis, vasoconstriction and relaxation, coagulation, and the migration and proliferation of vascular cells . These pathways are crucial for maintaining proper blood flow and preventing blood stasis.
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound
Result of Action
The molecular and cellular effects of Paeonilactone A’s action are diverse. It has been found to significantly reduce whole blood viscosity at 1/s shear rates and increase the erythrocyte aggregation index, plasma viscosity, and erythrocyte sedimentation rate of rats with acute blood stasis . It also prolongs the prothrombin time and decreases the fibrinogen content . These effects contribute to its role in promoting blood circulation and removing blood stasis.
Action Environment
The action, efficacy, and stability of Paeonilactone A can be influenced by various environmental factors. For instance, the presence of aromatic thiols during the anaerobic incubation of paeoniflorin from peony roots with Lactobacillus brevis leads to the formation of Paeonilactone A
Análisis Bioquímico
Biochemical Properties
It is known that Paeonilactone A is a product of the metabolic pathways of Paeonia lactiflora
Cellular Effects
Some studies suggest that related compounds from the Paeonia species have shown neuroprotective activity
Metabolic Pathways
Paeonilactone A is involved in the metabolic pathways of Paeonia lactiflora
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Paeonilactone A can be synthesized through the anaerobic incubation of paeoniflorin, a major monoterpene glycoside from peony roots, with Lactobacillus brevis in the presence of aromatic thiols such as phenylthiol, o-tolylthiol, m-tolylthiol, p-tolylthiol, and 2-naphthylthiol. The reaction conditions involve maintaining an anaerobic environment and using column chromatography for purification .
Industrial Production Methods: Industrial production of Paeonilactone A typically involves the extraction of paeoniflorin from peony roots followed by its transformation using specific bacterial strains under controlled conditions. The process includes steps like fermentation, extraction, and purification to obtain high-purity Paeonilactone A .
Análisis De Reacciones Químicas
Types of Reactions: Paeonilactone A undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Aromatic thiols can substitute at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Aromatic thiols such as phenylthiol and tolylthiol are used under anaerobic conditions.
Major Products Formed: The major products formed from these reactions include various paeonilactone derivatives, such as 9-phenylthiopaeonilactone A, 9-(o-tolylthio)paeonilactone A, and 9-(2-naphthylthio)paeonilactone A .
Comparación Con Compuestos Similares
Paeonilactone B: Another monoterpene glycoside from peony roots with similar biological activities.
Paeoniflorin: The precursor compound from which Paeonilactone A is derived.
Albiflorin: A minor component of peony roots that can be transformed into Paeonilactone A.
Uniqueness: Paeonilactone A is unique due to its specific structure and the presence of aromatic thiol adducts. Its distinct pharmacological properties, such as potent anticonvulsant activity, set it apart from other similar compounds .
Propiedades
IUPAC Name |
(3R,3aR,6S,7aR)-6-hydroxy-3,6-dimethyl-3a,4,7,7a-tetrahydro-3H-1-benzofuran-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-5-6-3-8(11)10(2,13)4-7(6)14-9(5)12/h5-7,13H,3-4H2,1-2H3/t5-,6-,7-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NODZICYHUGDVAM-IBNKKVAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(=O)C(CC2OC1=O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]2CC(=O)[C@@](C[C@H]2OC1=O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98751-79-2 | |
| Record name | Paeonilactone A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098751792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PAEONILACTONE A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQV4N956WD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Paeonilactone A and where is it found?
A1: Paeonilactone A is a monoterpenoid, a type of natural product derived from terpenes. It was originally isolated from the roots of the Paeony plant (Paeonia albiflora), which is used in traditional Chinese and Japanese medicine. [, ]
Q2: What are the structural characteristics of Paeonilactone A?
A2: While the provided abstracts don't contain detailed spectroscopic data, they describe Paeonilactone A as a bicyclic monoterpene possessing a lactone ring. Its structure includes four stereogenic centers, making its stereoselective synthesis a significant challenge. [, , , ]
Q3: Has the total synthesis of Paeonilactone A been achieved?
A3: Yes, several total syntheses of Paeonilactone A have been reported. These syntheses often employ enantioselective approaches, starting from chiral building blocks like (S)-(+)-carvone or R-(−)-carvone. [, , , , , ]
Q4: What is a key challenge in synthesizing Paeonilactone A?
A4: A major challenge lies in controlling the stereochemistry during synthesis, due to the presence of four stereogenic centers in the molecule. Researchers have employed various strategies to overcome this, including palladium-catalyzed 1,4-oxylactonization, diastereoselective SmI2-mediated cascade radical cyclizations, and the use of chiral starting materials. [, , , ]
Q5: What is the significance of the palladium-catalyzed 1,4-oxylactonization reaction in Paeonilactone A synthesis?
A5: This reaction is considered a key step in several synthetic routes to Paeonilactone A. It allows for the simultaneous introduction of two oxygen substituents and facilitates the formation of the lactone ring, crucial structural features of the molecule. [, ]
Q6: Are there alternative synthetic approaches to Paeonilactone A besides those using palladium catalysts?
A6: Yes, alternative strategies include diastereoselective SmI2-mediated cascade radical cyclizations and methodologies employing copper-catalyzed cross-coupling reactions between dienyl triflates and Grignard reagents. [, , ]
Q7: Have any studies investigated the metabolic transformation of Paeonilactone A?
A7: While specific metabolic studies on Paeonilactone A are not detailed in the provided abstracts, research indicates that it can be formed from albiflorin, another compound found in peony roots, through anaerobic incubation with human intestinal bacteria. []
Q8: What are the implications of finding Paeonilactone A as a metabolite of albiflorin?
A9: This finding suggests that the biological effects attributed to Paeonia albiflora extracts might not solely be due to the parent compounds, but also to metabolites like Paeonilactone A produced by the gut microbiota. This highlights the importance of considering microbial metabolism in understanding the pharmacological activity of plant-derived compounds. [, ]
Q9: Are there any known analytical methods for detecting and quantifying Paeonilactone A?
A10: While the abstracts don't provide specifics on analytical methods for Paeonilactone A, researchers typically employ techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for the detection and quantification of natural products like Paeonilactone A in complex mixtures. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


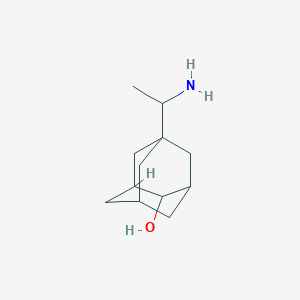
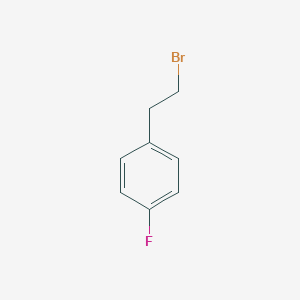
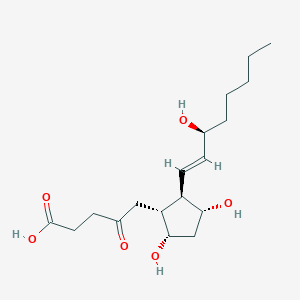
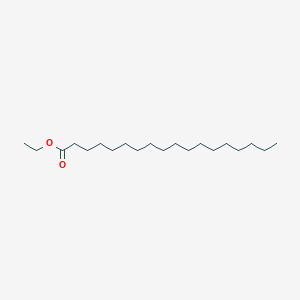

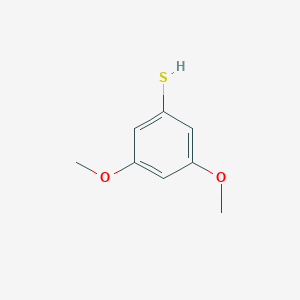
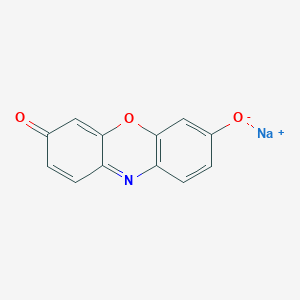

![3-[[(2S)-azetidin-2-yl]methoxy]-2-fluoropyridine](/img/structure/B29577.png)

